![molecular formula C9H12O3S B8247370 1-Methoxy-4-((methylsulfonyl)methyl)benzene](/img/structure/B8247370.png)
1-Methoxy-4-((methylsulfonyl)methyl)benzene
Overview
Description
1-Methoxy-4-((methylsulfonyl)methyl)benzene is a useful research compound. Its molecular formula is C9H12O3S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solubility and Thermodynamics
- Xu et al. (2016) studied the solubility of 1-methyl-4-(methylsulfonyl)benzene in various organic solvents, determining the solid-liquid equilibrium at different temperatures. This research is crucial for understanding the substance's behavior in different solvents, which can be applied in purification processes (Xu et al., 2016).
Structural Properties and Hyperconjugation
- White and Blanc (2014) analyzed the structures of 1-methoxy-4-[(phenylselanyl)methyl]benzene and its nitro derivative. They focused on the σ(C-Se)-π hyperconjugation effects, which are essential for understanding the chemical reactivity and properties of these compounds (White & Blanc, 2014).
Synthetic Applications
- The synthesis of mesosulfuron-methyl, where 1-methoxy-4-((methylsulfonyl)methyl)benzene is a key intermediate, was described by Li Hong-bo (2013). This process highlights the compound's role in creating agrichemical products (Li Hong-bo, 2013).
Polyketides Production
- Yu et al. (2019) reported the isolation of new polyketides modified with a methylsulfonyl group from Neosartorya udagawae HDN13-313, indicating the potential for novel organic compound synthesis (Yu et al., 2019).
Electronic and Optical Properties
- A study by Kou et al. (2010) on the synthesis and conformational properties of nonsymmetric pillar[5]arenes, involving this compound derivatives, revealed insights into their inclusion compounds and potential applications in electronics and photonics (Kou et al., 2010).
properties
IUPAC Name |
1-methoxy-4-(methylsulfonylmethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-12-9-5-3-8(4-6-9)7-13(2,10)11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDQXXDJLBPGQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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